molecular formula C21H23F2N3O2 B2695450 N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955774-50-2

N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2695450
CAS RN: 955774-50-2
M. Wt: 387.431
InChI Key: CWEPBAMZSZRCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O2 and its molecular weight is 387.431. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents Synthesis

A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, employing a one-pot three-component method. These compounds were evaluated for antitumor activities against several human cancer cell lines, demonstrating moderate to high levels of antitumor activities. The research highlighted the potential of these compounds, including those structurally related to N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, as anticancer agents. The mechanism of action for a representative compound indicated cell cycle arrest and apoptosis in cancer cells (Fang et al., 2016).

Neuropharmacology and Sleep Regulation

Research into the orexin (hypocretin) system, which plays a significant role in the regulation of sleep and wakefulness, has revealed that specific antagonists can modulate sleep patterns in animals. While not directly mentioning this compound, studies on related compounds have shown that blocking orexin receptors affects sleep architecture and promotes sleep, providing insights into potential therapeutic applications for sleep disorders (Dugovic et al., 2009).

Molecular Probes and Biochemical Research

Investigations into the reactivity and fluorescence enhancement of NO-specific probes have highlighted the utility of certain compounds in detecting and quantifying nitric oxide (NO) in biological systems. Though not directly involving this compound, related research has demonstrated the potential of structurally similar compounds as tools in biochemical and medical research (McQuade et al., 2010).

Antimicrobial Applications

Studies on derivatives of 1,4-dihydro-4-oxoquinoline, which share structural motifs with this compound, have explored their potential as antimicrobial agents. These investigations have led to the synthesis and testing of novel compounds for their activity against a range of bacterial strains, contributing to the development of new antibiotics and antimicrobial treatments (Desai et al., 2007).

Synthesis and Chemical Reactivity

Research in organic synthesis has led to the development of new methods for producing complex molecules, including tetrahydroquinoline derivatives. These studies provide valuable insights into the chemical reactivity and potential applications of compounds similar to this compound in various fields, from materials science to medicinal chemistry (Lu & Shi, 2007).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-18-7-6-16(22)13-17(18)23/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPBAMZSZRCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.